Methyl 2-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-7-5(4)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDWABERUPPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406179 | |

| Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22049-95-2 | |

| Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-Oxopyrrolidine-3-carboxylate: Properties, Synthesis, and Applications

Executive Overview

Methyl 2-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound featuring a five-membered lactam (pyrrolidone) ring with a methyl ester functional group at the 3-position. The presence of a chiral center at the C3 position makes it a valuable and versatile chiral building block in synthetic organic chemistry. Its structural motif is a key component in a variety of biologically active molecules and serves as a crucial intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Chemical Identity

The core structure consists of a γ-lactam ring, which is a stable cyclic amide. The methyl carboxylate group at the C3 position is a key site for further chemical modification.

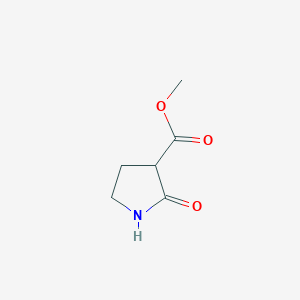

Caption: Chemical structure of this compound.

The carbon atom at the 3-position (C3) of the pyrrolidone ring is a stereocenter. Therefore, the molecule exists as a pair of enantiomers: (R)-methyl 2-oxopyrrolidine-3-carboxylate and (S)-methyl 2-oxopyrrolidine-3-carboxylate.[1] The stereochemistry is critical in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms is a key objective for its application as a chiral intermediate.

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | Methyl 2-oxo-3-pyrrolidinecarboxylate | |

| CAS Number | 22049-95-2 | [2] |

| Molecular Formula | C₆H₉NO₃ | [3][4] |

| Molecular Weight | 143.14 g/mol | [5] |

| Monoisotopic Mass | 143.05824 Da | [4] |

| InChI Key | BFDDWABERUPPIN-UHFFFAOYSA-N | [4] |

Physicochemical and Spectroscopic Properties

This compound's properties make it suitable for a range of laboratory applications. While data for the base compound is sparse, properties can be inferred from its hydrochloride salt and related structures.

| Property | Value | Notes | Source |

| Physical Form | Solid (for hydrochloride salt) | The free base may be a low-melting solid or oil. | |

| Melting Point | 120 - 122 °C (for hydrochloride salt) | The melting point of the free base will be different. | |

| Predicted XlogP | -0.3 | Indicates good polarity and potential aqueous solubility. | [4] |

| Storage | Store in a cool, dry place under inert gas. | Recommended to prevent degradation. |

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidone ring, the N-H proton, and the methyl ester group. The protons on C4 and C5 will appear as multiplets, the proton on the chiral C3 will be a multiplet, and the methyl ester protons will be a sharp singlet around 3.7 ppm.[6][7] The N-H proton will appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals. Key resonances include the two carbonyl carbons (one for the lactam amide and one for the ester) appearing downfield (>170 ppm), the chiral C3 carbon, the two methylene carbons of the ring, and the methoxy carbon of the ester group.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak around 3200 cm⁻¹ (N-H stretch), a strong peak around 1735 cm⁻¹ (C=O stretch of the ester), and another strong peak around 1680 cm⁻¹ (C=O stretch of the γ-lactam).[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The predicted m/z for the protonated molecule [M+H]⁺ is 144.06552.[4]

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -O-CH₃ (ester) | ~3.7 ppm (singlet) |

| NH (lactam) | Broad singlet | |

| CH (C3 position) | Multiplet | |

| CH₂ (ring) | Multiplets | |

| ¹³C NMR | C =O (ester) | ~170-175 ppm |

| C =O (lactam) | ~175-180 ppm | |

| -O-C H₃ (ester) | ~52 ppm | |

| IR | N-H stretch | ~3200 cm⁻¹ |

| C=O stretch (ester) | ~1735 cm⁻¹ | |

| C=O stretch (lactam) | ~1680 cm⁻¹ | |

| MS (ESI+) | [M+H]⁺ | m/z 144.06552 |

Synthesis and Purification

The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor. This approach is efficient and utilizes readily available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

This protocol describes a standard laboratory procedure for synthesizing the title compound.

Expertise & Experience: The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7] Methanol serves as both the solvent and the reactant, ensuring a high concentration to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The reaction is conducted under reflux to provide the necessary activation energy and increase the reaction rate.

Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-oxopyrrolidine-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask to fully dissolve the starting material.

-

Catalyst: Cool the solution in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

Trustworthiness: A robust protocol is self-validating. The crude product from the synthesis must be purified and its identity unequivocally confirmed.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The purity and identity of the final product should be confirmed by the spectroscopic methods detailed in Section 3.2 (¹H NMR, ¹³C NMR, IR, and MS).

Chemical Reactivity and Key Transformations

This compound is a versatile intermediate due to its multiple reactive sites: the lactam N-H, the ester group, and the lactam carbonyl.

Caption: Key chemical transformations of the title compound.

-

N-Alkylation/Acylation: The lactam nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated with various electrophiles. This allows for the introduction of diverse substituents at the N1 position.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to revert to the parent carboxylic acid, which can then be used in amide coupling reactions.[8]

-

Lactam Reduction: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding substituted pyrrolidine derivative.

Applications in Research and Drug Development

The pyrrolidine and pyrrolidone scaffolds are prevalent in a vast number of pharmaceuticals and natural products.[7][9] this compound, especially in its enantiopure forms, serves as a valuable starting material for the asymmetric synthesis of complex molecules. Its functional handles allow for controlled, stepwise elaboration into more complex structures. The synthesis of various pyrrolidine-3-carboxylic acid derivatives has been explored via methods like asymmetric Michael addition reactions.[10]

Research has demonstrated that derivatives of the 5-oxopyrrolidine-3-carboxylic acid core possess significant biological activity. For instance, a library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, synthesized from a related precursor, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Some of these compounds showed efficacy comparable or superior to control antibiotics like cefuroxime and demonstrated the ability to disrupt bacterial biofilms.[7] This highlights the potential of this scaffold in the development of new anti-infective agents to combat antibiotic resistance.

Safety, Handling, and Storage

While the specific toxicology of the title compound is not extensively documented, data from its hydrochloride salt and related structures suggest that appropriate caution should be exercised.

| Hazard Category | GHS Information (for Hydrochloride Salt) | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | |

| Signal Word | Warning |

Standard laboratory safety practices should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][13]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[12][13]

Proper storage is essential to maintain the integrity of the compound.

-

Container: Store in a tightly closed container.[14]

-

Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture or oxidation.

-

Environment: Keep in a cool, dry, and well-ventilated place away from sources of ignition.[11][14]

References

-

PubChem. (n.d.). Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (R)-2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

- CATO Research Chemical Inc. (2025, September 8). Safety Data Sheet. Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/208473D543C12D21802588C00058C96E/ file/sds.pdf)

-

Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H9NO3). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Retrieved from [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089. Retrieved from [Link]

Sources

- 1. Methyl (R)-2-oxopyrrolidine-3-carboxylate | C6H9NO3 | CID 11104704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22049-95-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C6H9NO3 | CID 4738123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. 3-Methyl-2-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 82651325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3 [chemicalbook.com]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. fishersci.com [fishersci.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. zycz.cato-chem.com [zycz.cato-chem.com]

"Methyl 2-oxopyrrolidine-3-carboxylate" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 2-oxopyrrolidine-3-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₆H₉NO₃), a key heterocyclic building block in medicinal chemistry and organic synthesis. The pyrrolidinone scaffold is a privileged structure found in numerous biologically active compounds, making unambiguous structural elucidation paramount for researchers in drug development.[1][2] This document synthesizes data from established databases and analogous structures to present a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

This compound possesses a five-membered lactam ring functionalized with a methyl ester at the C3 position. This structure contains several key features that give rise to a distinct spectroscopic fingerprint: a secondary amide (lactam), an ester, and three chiral centers (C3). The analysis that follows will refer to the atom numbering convention presented in the diagram below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis is presented for both proton (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. Based on data from analogous structures, the expected spectrum in a solvent like DMSO-d₆ is detailed below.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| NH (N1-H) | ~7.8 - 8.2 | broad singlet | 1H | - | Amide proton, chemical shift is solvent and concentration dependent. |

| CH (C3-H) | ~3.8 - 4.2 | triplet (t) or dd | 1H | J ≈ 8-9 Hz | Methine proton deshielded by adjacent C=O (ester) and C=O (lactam) groups. Coupled to C4 protons. |

| OCH₃ (C8-H₃) | ~3.6 - 3.7 | singlet | 3H | - | Protons of the methyl ester group. |

| CH₂ (C5-H₂) | ~3.2 - 3.5 | multiplet | 2H | - | Methylene protons adjacent to the electronegative nitrogen atom. |

| CH₂ (C4-H₂) | ~2.0 - 2.4 | multiplet | 2H | - | Methylene protons coupled to both C3 and C5 protons. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard one-pulse sequence is typically used.[4] Key parameters include a spectral width covering 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds to ensure proper signal integration.[1]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra are standard, where each carbon signal appears as a singlet.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C2 (Lactam C=O) | ~174 - 176 | Amide carbonyl carbon, highly deshielded. |

| C6 (Ester C=O) | ~170 - 172 | Ester carbonyl carbon, slightly less deshielded than the amide carbonyl. |

| C3 (Methine CH) | ~53 - 56 | Methine carbon attached to two electron-withdrawing carbonyl groups. |

| C8 (Methyl OCH₃) | ~51 - 53 | Carbon of the methyl ester. |

| C5 (Methylene CH₂) | ~40 - 43 | Methylene carbon adjacent to the nitrogen atom. |

| C4 (Methylene CH₂) | ~28 - 32 | Aliphatic methylene carbon. |

Note: Chemical shifts are predictions based on analogous structures and may vary slightly based on solvent and experimental conditions.[5]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 75 MHz or higher NMR spectrometer.

-

Data Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30).[4] A wider spectral width (e.g., 0-200 ppm) is required. A greater number of scans (e.g., 1024 or more) and a short relaxation delay (1-2 seconds) are typical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3250 (broad) | N-H stretch | Secondary Amide (Lactam) | Medium-Strong |

| ~2955, ~2850 | C-H stretch | Aliphatic CH, CH₂, CH₃ | Medium |

| ~1735 | C=O stretch | Ester | Strong |

| ~1690 | C=O stretch | Amide I Band (Lactam) | Strong |

| ~1250 | C-O stretch | Ester | Strong |

The presence of two distinct, strong carbonyl (C=O) absorption bands is a key diagnostic feature. The ester carbonyl typically appears at a higher frequency (~1735 cm⁻¹) compared to the lactam carbonyl (~1690 cm⁻¹), which is lowered due to resonance with the nitrogen lone pair.[6][7] The broad N-H stretch around 3250 cm⁻¹ is also characteristic of the lactam ring.[8]

Experimental Protocol: IR Spectrum Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.[1]

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common. Finely grind a small amount of the sample with spectroscopic grade KBr and press it into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed can offer valuable structural clues.

Molecular Weight: 143.0582 g/mol (Monoisotopic Mass)[9]

| m/z | Ion | Possible Identity |

| 144.0655 | [M+H]⁺ | Protonated molecular ion (in ESI+) |

| 112.0504 | [M-OCH₃]⁺ | Loss of the methoxy radical |

| 84.0449 | [M-COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 56.0497 | [C₃H₆N]⁺ | Fragment from ring cleavage |

Plausible ESI-MS Fragmentation Pathway

In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed. Subsequent fragmentation in the gas phase can occur, with the most common pathways involving the loss of the ester group substituents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]

The Lynchpin of Lactam Ligands: An In-Depth Technical Guide to the Mechanistic Versatility of Methyl 2-oxopyrrolidine-3-carboxylate in Organic Synthesis

Abstract

Methyl 2-oxopyrrolidine-3-carboxylate, a heterocyclic β-keto ester, represents a cornerstone scaffold in modern organic synthesis. Its unique structural amalgamation of a lactam ring and a malleable β-keto ester moiety endows it with a rich and versatile reactivity profile. This technical guide delves into the core mechanisms of action that govern the utility of this compound in key organic transformations. We will explore its behavior as a potent nucleophile via enolate formation, its participation in diastereoselective alkylations, and its role as a donor in Michael additions. Authored for researchers, scientists, and drug development professionals, this document provides not only a theoretical framework but also practical, field-proven insights into leveraging this compound's reactivity for the synthesis of complex molecular architectures.

Core Reactivity: The Acidic α-Hydrogen and Enolate Formation

The primary determinant of this compound's reactivity is the presence of an acidic proton on the α-carbon, situated between the pyrrolidinone carbonyl and the ester carbonyl. This positioning significantly increases the acidity of this proton, facilitating its abstraction by a suitable base to form a resonance-stabilized enolate.

The stability of the resulting enolate is paramount to its utility. The negative charge is delocalized across the oxygen atoms of both the lactam and ester carbonyls, as well as the α-carbon. This delocalization diminishes the nucleophilicity of the enolate compared to a simple ketone enolate but renders it a soft nucleophile, ideal for a range of controlled C-C bond-forming reactions.[1][2]

The choice of base for enolate formation is critical and dictates the equilibrium of the deprotonation. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) is the preferred method.[3][4] Weaker bases, such as sodium ethoxide, can also be employed, particularly when the enolate is further stabilized by additional electron-withdrawing groups.[1][3]

Experimental Protocol: Generation of the Lithium Enolate of this compound

Objective: To generate the lithium enolate of this compound for subsequent alkylation or Michael addition.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

-

Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

The pale yellow solution of the lithium enolate is now ready for the addition of an electrophile.

Mechanism of Action in Alkylation Reactions

The enolate of this compound is a potent nucleophile that readily participates in SN2 reactions with a variety of alkylating agents, such as alkyl halides.[5][6] This reaction is a cornerstone for introducing substituents at the C3 position of the pyrrolidinone ring, a common strategy in the synthesis of biologically active molecules.

The stereochemical outcome of the alkylation can often be controlled by the judicious choice of chiral auxiliaries or by the inherent chirality of the starting material. Diastereoselective alkylation is a powerful tool for the synthesis of enantiomerically pure compounds.[7]

Caption: General mechanism of alkylation of this compound.

Table 1: Common Alkylating Agents and Conditions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Methyl Iodide | LDA | THF | -78 to 0 | 85-95 |

| Benzyl Bromide | NaH | DMF | 0 to 25 | 80-90 |

| Allyl Bromide | K₂CO₃ | Acetone | Reflux | 75-85 |

Mechanism of Action in Michael Additions

As a soft nucleophile, the enolate of this compound is an excellent donor in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[8][9] This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds and for the construction of more complex cyclic systems.[10][11]

The reaction proceeds via the attack of the enolate at the β-position of the Michael acceptor, leading to the formation of a new enolate intermediate. This intermediate is then protonated during workup to yield the final 1,4-adduct. The stereoselectivity of the Michael addition can be influenced by the use of chiral catalysts or by substrate control.[12]

Caption: General mechanism of the Michael addition using this compound.

Subsequent Transformations: Decarboxylation

A significant advantage of using this compound as a synthetic building block is the ability to remove the ester group via hydrolysis and decarboxylation.[5] This sequence is particularly useful after an alkylation or Michael addition reaction, as it allows for the installation of a new substituent at the C3 position, followed by the removal of the activating carboxyl group to yield a 3-substituted-2-pyrrolidinone.

The hydrolysis of the ester is typically achieved under acidic or basic conditions, followed by heating to promote decarboxylation of the resulting β-keto acid.[13] This "traceless" activation strategy significantly enhances the synthetic utility of the starting material.

Applications in Drug Development and Medicinal Chemistry

The pyrrolidinone core is a prevalent scaffold in a multitude of biologically active compounds and natural products. The ability to functionalize this core at the C3 position using the methodologies described above makes this compound a valuable precursor in drug discovery. Derivatives of 3-substituted-2-oxopyrrolidines have shown promise as antimicrobial and anticancer agents.[14] Furthermore, the pyrrolidinone motif is found in compounds with antibacterial and antineoplastic activities.[15][16][17]

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern organic chemist. Its reactivity is centered around the facile formation of a stable enolate, which can be effectively employed in a variety of C-C bond-forming reactions. A thorough understanding of its mechanistic behavior in alkylation and Michael addition reactions, coupled with the potential for subsequent decarboxylation, allows for the strategic design and synthesis of complex and medicinally relevant molecules. The protocols and insights provided in this guide serve as a foundation for researchers to confidently and effectively utilize this important synthetic intermediate.

References

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12646144 - PubChem. PubChem. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. (2025). National Center for Biotechnology Information. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s - CORE. CORE. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. ChemRxiv. [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013). National Center for Biotechnology Information. [Link]

-

Synthesis of N-aryl substituted 2-oxopyrrolidine-3-carboxilic acids... - ResearchGate. ResearchGate. [Link]

-

This compound | C6H9NO3 | CID 4738123 - PubChem - NIH. PubChem. [Link]

-

This compound (C6H9NO3) - PubChemLite. PubChem. [Link]

-

Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Synthesis and antibacterial activity of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. AK Lectures. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. (2025). PubMed. [Link]

-

Mastering .beta.-Keto Esters - ResearchGate. ResearchGate. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021). Royal Society of Chemistry. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Enolates – Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]

-

Mastering .beta.-Keto Esters | Chemical Reviews - ACS Publications. ACS Publications. [Link]

-

CAS#:1822998-57-1 | Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate | Chemsrc. Chemsrc. [Link]

-

19.8: Using LDA to Form an Enolate Ion - Chemistry LibreTexts. (2014). Chemistry LibreTexts. [Link]

-

A comparison of several modern alkylating agents - Arkivoc. Arkivoc. [Link]

-

Enolate formation from ketones (video) - Khan Academy. Khan Academy. [Link]

-

Michael Addition - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed Central. (2021). National Center for Biotechnology Information. [Link]

-

Enolate formation from ketones | Alpha Carbon Chemistry | Organic chemistry | Khan Academy - YouTube. (2014). YouTube. [Link]

-

Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations - MDPI. MDPI. [Link]

-

Michael addition reaction - Wikipedia. Wikipedia. [Link]

-

Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry. (2025). Hungarian Journal of Industry and Chemistry. [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. MDPI. [Link]

-

(S)-Methyl 5-oxopyrrolidine-2-carboxylate - Oakwood Chemical. Oakwood Chemical. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. aklectures.com [aklectures.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 8. Michael Addition [organic-chemistry.org]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Methyl 2-oxopyrrolidine-3-carboxylate in Common Organic Solvents

Abstract

Methyl 2-oxopyrrolidine-3-carboxylate is a heterocyclic compound of significant interest as a versatile building block in synthetic organic chemistry and drug development. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction design, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available empirical data, this document leverages fundamental chemical principles to predict its solubility across a spectrum of common organic solvents. Furthermore, it furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data. This guide is intended for researchers, chemists, and pharmaceutical scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Physicochemical Context

This compound (C₆H₉NO₃) is a bifunctional molecule featuring a lactam (a cyclic amide) and a methyl ester.[1][2] Its structural rigidity and the presence of multiple hydrogen bonding sites make it an attractive scaffold for the synthesis of complex molecular architectures, particularly in medicinal chemistry. The success of any synthetic or formulation endeavor hinges on the ability to manipulate the compound in the solution phase. Therefore, knowledge of its solubility is not merely academic but a critical prerequisite for practical application.

This guide moves beyond simple data reporting to explain the underlying intermolecular forces that govern the dissolution of this molecule. We will first dissect its molecular structure to predict its behavior and then provide the tools to validate these predictions experimentally.

Structural Analysis and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur—"like dissolves like." This is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound offers clear insights into its expected solubility.

Key Structural Features:

-

Secondary Amide (Lactam): The five-membered ring contains a secondary amide. Crucially, the nitrogen atom bears a hydrogen (N-H), making it a hydrogen bond donor .[3][4][5]

-

Carbonyl Groups: The molecule possesses two carbonyl (C=O) groups—one in the lactam ring and one in the ester moiety. The oxygen atoms of these groups have lone pairs of electrons, making them strong hydrogen bond acceptors .[3][6]

-

Polarity: The combination of the amide and ester functional groups imparts a significant dipole moment to the molecule, rendering it highly polar.

These features—the ability to both donate and accept hydrogen bonds and its inherent high polarity—are the primary determinants of its solubility profile.

Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can forecast the solubility of this compound across different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | High to Very High | The solvent can act as both a hydrogen bond donor (O-H) and acceptor. Strong solute-solvent hydrogen bonds (solute N-H to solvent O; solvent O-H to solute C=O) readily overcome the solute's crystal lattice energy. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have large dipole moments. They can effectively solvate the polar regions of the solute through strong dipole-dipole interactions and by accepting a hydrogen bond from the solute's N-H group. |

| Moderate Polarity | Ethyl Acetate, THF, Acetone | Moderate to Low | These solvents are weaker hydrogen bond acceptors and have smaller dipole moments. While some interaction is possible (especially with acetone and ethyl acetate's carbonyls), they are less effective at disrupting the strong intermolecular forces (hydrogen bonding) within the solute's solid-state crystal lattice. |

| Low Polarity | Dichloromethane (DCM) | Low | DCM has a moderate dipole moment but lacks hydrogen bonding capability. Its ability to solvate the highly polar solute is limited, leading to poor solubility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The intermolecular forces in these solvents (van der Waals forces) are insufficient to overcome the strong hydrogen bonding and dipole-dipole forces between the solute molecules. The "like dissolves like" principle indicates a significant mismatch in polarity.[7] |

A Framework for Solubility Assessment

A systematic approach is crucial for accurately characterizing a compound's solubility. The following workflow illustrates the logical progression from theoretical prediction to empirical validation.

Experimental Protocol: Quantitative Solubility Determination

To establish definitive solubility values, a rigorous experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.[8]

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Methodology:

Part A: Preparation of Calibration Standards

-

Stock Solution Preparation: Accurately weigh a known mass (e.g., 10 mg) of this compound and dissolve it in a known volume (e.g., 10.0 mL) of the chosen solvent in a volumetric flask. This is your stock solution.

-

Causality: A precise stock solution is the foundation for an accurate calibration curve, which is essential for quantifying the unknown concentration in the saturated sample.

-

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five calibration standards of known, decreasing concentrations.

-

Calibration Curve Generation: Analyze each standard by HPLC (or other method). Plot the instrument response (e.g., peak area) against the known concentration to generate a linear calibration curve. The R² value should be >0.99 for a reliable curve.

Part B: Isothermal Equilibration (Shake-Flask)

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Trustworthiness: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached and the solution is truly saturated.

-

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours).

-

Causality: Dissolution is a kinetic process. Sufficient time and constant temperature are required to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Part C: Sample Processing and Analysis

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended solid.

-

Causality: It is critical that the analyzed liquid phase (supernatant) is free of any undissolved solid particles, as they would artificially inflate the measured concentration.

-

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean analysis vial.

-

Dilution (if necessary): If the concentration is expected to be high, perform an accurate, documented dilution of the filtered supernatant to bring its concentration within the range of your calibration curve.

-

Quantification: Analyze the final sample using the same HPLC method developed for the calibration standards.

Part D: Calculation

-

Determine Concentration: Using the equation of the line from your calibration curve, calculate the concentration of the solute in your analyzed (and potentially diluted) sample.

-

Calculate Solubility: Account for any dilutions made to determine the concentration of the original saturated solution. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Conclusion

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Wikipedia. (n.d.). Amide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Puranik, P. G., & Venkata Ramiah, K. (1961). Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences - Section A, 54, 121-129.

-

Science Ready. (n.d.). Amides. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Palmer, D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10, 20947. [Link]

-

Van den Abeele, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10785–10797. [Link]

-

ChemGulf. (2025, October 20). How do amines and amides participate in hydrogen bonding? Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

- Various Authors. (n.d.). Solvent Polarity Charts. Retrieved from various academic and chemical supplier websites.

- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.

- University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

PubChemLite. (n.d.). This compound (C6H9NO3). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H9NO3 | CID 4738123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. How do amines and amides participate in hydrogen bonding? - Blog [chemgulf.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-oxopyrrolidine-3-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Solid-State Architecture of a Versatile Scaffold

The pyrrolidine ring system is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Methyl 2-oxopyrrolidine-3-carboxylate, a key building block within this class, presents a fascinating subject for solid-state characterization. Its molecular structure, featuring a lactam ring, an ester group, and a chiral center, offers multiple sites for intermolecular interactions that dictate its crystal packing and, consequently, its physicochemical properties such as solubility, stability, and bioavailability.

Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for rational drug design and development. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level information, providing precise details on molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions.[1][2]

This guide is structured to provide not just a procedural outline, but also the scientific rationale behind each step, empowering researchers to not only perform but also to critically evaluate and troubleshoot their own crystallographic analyses.

Part 1: Synthesis and Crystallization: From Molecule to Single Crystal

The journey of a crystal structure analysis begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Oxopyrrolidine-3-carboxylates

The synthesis of 2-oxopyrrolidine-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common approach involves the Michael addition of a nucleophile to a substituted enone, followed by cyclization.[7][8][9][10] For instance, the case study compound, Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, was synthesized via the reduction of a 2-furyl-pyrrolecarboxylate precursor.[6]

The Art and Science of Crystallization

Obtaining single crystals suitable for SCXRD is often the most challenging step.[2] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. Several techniques are commonly employed for small organic molecules:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This method is straightforward but offers limited control over the rate of crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent gradually diffuses into the compound's solution, reducing its solubility and promoting crystal growth. This technique allows for finer control over the crystallization process.

-

Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids as the anti-solvent slowly diffuses into the solution.

For the case study compound, single crystals were successfully grown by the slow evaporation of an ethyl acetate solution at room temperature.[5][6]

Part 2: Single-Crystal X-ray Diffraction (SCXRD): Probing the Crystal Lattice

SCXRD is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[2][11] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice.

Experimental Workflow

The experimental process for SCXRD can be summarized in the following steps:

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.05 to 0.2 mm in size, is selected under a microscope and mounted on a goniometer head.[12]

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.[11][13]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, the crystal system, and the intensities of the diffracted X-rays for each reflection (hkl). This data is then scaled and corrected for various experimental factors to produce a final reflection file.

Part 3: Crystal Structure Solution and Refinement: From Data to Model

The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is the central challenge in crystallography, and it is overcome using computational methods.

Structure Solution

-

Direct Methods: For small molecules, direct methods are most commonly used. These methods use statistical relationships between the structure factor amplitudes to derive the initial phases.

-

Patterson Methods: This method is useful when a heavy atom is present in the structure. The Patterson map can be used to determine the position of the heavy atom, which can then be used to calculate the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is typically done using a least-squares minimization process, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[14]

Commonly used software for structure solution and refinement includes the SHELX suite (SHELXT for solution, SHELXL for refinement) and Olex2, which provides a user-friendly graphical interface for these programs.[14][15][16][17][18][19]

Part 4: In-depth Analysis of the Crystal Structure of Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate

As a case study, we will now delve into the crystal structure of this analog.

Crystallographic Data

The key crystallographic data for the case study compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇NO₅ |

| Formula Weight | 267.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| β (°) | Value not available in search results |

| Volume (ų) | Value not available in search results |

| Z | 2 (two independent molecules) |

| Temperature (K) | Value not available in search results |

| Radiation | Value not available in search results |

| R-factor | Value not available in search results |

| CCDC Deposition Number | 2401488 |

Note: Specific unit cell parameters and R-factor were not available in the provided search results. These would be essential for a complete analysis and would be found in the full crystallographic information file (CIF).

Molecular Conformation

The five-membered pyrrolidine ring in both independent molecules of the asymmetric unit adopts an envelope conformation.[3][4][5][6] This puckering is a common feature of five-membered rings and is a result of the balance between minimizing angle strain and torsional strain.

Intermolecular Interactions and Crystal Packing

The crystal packing is primarily governed by a network of hydrogen bonds.

-

O-H···O Hydrogen Bonds: The primary interaction is the formation of inversion dimers through pairwise O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the lactam ring of a neighboring molecule. This results in the formation of a robust R²₂(10) graph set motif.[3][4][5][6]

-

C-H···O Hydrogen Bonds: These dimers are further linked into a three-dimensional network by weaker C-H···O hydrogen bonds.[3][4][5][6] These interactions, while weaker than conventional hydrogen bonds, play a crucial role in the overall stability of the crystal lattice.

The analysis of these intermolecular interactions is critical for understanding the crystal's properties and for crystal engineering efforts, such as polymorph screening and co-crystal design.[20][21]

Conclusion: From Structure to Application

This guide has outlined the comprehensive workflow for the crystal structure analysis of a small organic molecule, using a derivative of this compound as a practical example. The process, from synthesis and crystallization to data collection, structure solution, and detailed analysis of the crystal packing, provides invaluable insights for drug development professionals and researchers.

The detailed knowledge of the solid-state structure, including molecular conformation and intermolecular interactions, is a prerequisite for understanding and controlling the material's properties. This information can guide the selection of optimal solid forms, aid in the design of new molecules with improved properties, and provide a basis for computational modeling and simulation studies. As the field of crystal engineering advances, the ability to perform and interpret such detailed structural analyses will become increasingly vital for the successful development of new pharmaceutical products and functional materials.

References

-

Crystallographic Facilities @ Otterbein. (n.d.). Otterbein University. Retrieved January 2, 2026, from [Link]

- Rosli, N. H. M., Mohammat, M. F., Abdul Manan, M. A. F., et al. (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

- Rosli, N. H. M., Mohammat, M. F., Abdul Manan, M. A. F., et al. (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

-

OlexSys Ltd. (2025). Olex2 Overview. Retrieved January 2, 2026, from [Link]

- Baryshnikov, G. V., Minaev, B. F., & Tavberidze, I. G. (2019).

- Blatov, V. A. (2006). A new method for analyzing intermolecular interactions in the structure of crystals: Saturated hydrocarbons. Russian Journal of Physical Chemistry A, 80(10), 1625–1633.

-

Rosli, N. H. M., Mohammat, M. F., Abdul Manan, M. A. F., et al. (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Unipos. (2024). Single crystal structure analysis software "SHELX". TEGAKARI. Retrieved January 2, 2026, from [Link]

- Novoa, J. J. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry.

-

Kabale University Library. (n.d.). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. Retrieved January 2, 2026, from [Link]

- Al-Haiza, M. A., & Al-Ghamdi, A. M. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4786.

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved January 2, 2026, from [Link]

-

Scilit. (n.d.). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. Retrieved January 2, 2026, from [Link]

-

SourceForge. (n.d.). Olex2 download. Retrieved January 2, 2026, from [Link]

-

CCDC. (2023, January 24). Tutorial of CSDU module "Analysing intermolecular interactions 101" [Video]. YouTube. [Link]

- Al-Haiza, M. A., & Al-Ghamdi, A. M. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3736.

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 2, 2026, from [Link]

-

Jakub K. (2024, December 16). How to grow crystals for single crystal X-ray diffraction experiments? [Video]. YouTube. [Link]

- Harris, K. D. M., & Stenning, G. B. G. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry.

- Rosli, N. H. M., Mohammat, M. F., Abdul Manan, M. A. F., et al. (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Indo American Journal of Pharmaceutical Sciences, 7(4), 453-460.

-

ASM International. (n.d.). Single-Crystal X-Ray Diffraction. In ASM Handbook, Volume 10: Materials Characterization. Retrieved January 2, 2026, from [Link]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-oxopyrrolidine-3-carbonitriles. Retrieved January 2, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. excillum.com [excillum.com]

- 3. researchgate.net [researchgate.net]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. dl.asminternational.org [dl.asminternational.org]

- 13. books.rsc.org [books.rsc.org]

- 14. imserc.northwestern.edu [imserc.northwestern.edu]

- 15. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 16. Overview | OlexSys [olexsys.org]

- 17. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 18. scilit.com [scilit.com]

- 19. sourceforge.net [sourceforge.net]

- 20. mdpi.com [mdpi.com]

- 21. books.rsc.org [books.rsc.org]

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 2-Oxopyrrolidine-3-carboxylate from Diethyl L-Glutamate

Abstract

Methyl 2-oxopyrrolidine-3-carboxylate, commonly known as Methyl L-pyroglutamate, is a valuable chiral building block in organic synthesis, particularly for pharmaceuticals and complex molecules.[1][2] This document provides a detailed, two-step protocol for the synthesis of Methyl L-pyroglutamate starting from Diethyl L-glutamate hydrochloride. The synthesis involves an initial thermal cyclization to form the intermediate ethyl ester, followed by a robust, acid-catalyzed transesterification. This guide is designed for researchers in organic chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Scientific Background

The pyroglutamate moiety, a five-membered lactam ring, is a structural motif found in various biologically active compounds.[3] The conversion of N-terminal glutamic acid or glutamine residues to pyroglutamate is a known post-translational modification in proteins and antibodies.[4][5][6] This non-enzymatic cyclization can occur under mild acidic or basic conditions, highlighting the inherent propensity of the glutamate side chain to form this stable lactam structure.[7]

The synthesis described herein leverages this principle, starting from the readily available Diethyl L-glutamate. The overall strategy is a two-step process:

-

Thermal Intramolecular Amidation: Diethyl L-glutamate is heated to induce cyclization. The amino group acts as a nucleophile, attacking one of the ester carbonyls to form the five-membered pyrrolidinone ring, with the elimination of ethanol. This step yields Ethyl 2-oxopyrrolidine-3-carboxylate.

-

Transesterification: The resulting ethyl ester is converted to the desired methyl ester by reaction with methanol under acidic catalysis. This is a classic equilibrium-driven reaction, favored by the use of a large excess of methanol.

This approach avoids harsh reagents and provides a straightforward path to the target molecule with good yield and purity.

Reaction Mechanism and Rationale

The conversion proceeds through two distinct mechanistic stages. Understanding the "why" behind each step is critical for successful execution and troubleshooting.

Step 1: Thermal Cyclization of Diethyl L-Glutamate

The key transformation is the intramolecular nucleophilic acyl substitution.

-

Neutralization: The protocol starts with Diethyl L-glutamate hydrochloride. A base (e.g., NaHCO₃ or a non-nucleophilic amine) is used to neutralize the hydrochloride salt, liberating the free amine.

-

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the γ-ester. This forms a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of the ethoxy group (-OEt) as ethanol. The driving force for this reaction is the formation of the thermodynamically stable five-membered lactam ring. High temperatures are typically required to overcome the activation energy for this cyclization.[8]

Step 2: Acid-Catalyzed Transesterification

This is a standard Fischer-Speier esterification mechanism in reverse, followed by a forward esterification with a new alcohol.

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the ethyl ester, activating it towards nucleophilic attack.

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester.

-

Elimination: The protonated ethoxy group is eliminated as ethanol.

-

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final product, this compound. Using methanol as the solvent drives the equilibrium towards the formation of the methyl ester.

Below is a diagram illustrating the overall synthetic pathway.

Caption: Overall synthetic workflow.

Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Sulfuric acid is highly corrosive. Handle with extreme care.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (per 10 mmol scale) | Notes |

| Diethyl L-glutamate hydrochloride | 1118-89-4 | 239.70 | 2.40 g (10.0 mmol) | Starting material[9][10] |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | 50 mL | Solvent for transesterification |

| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | ~0.1 mL (2-3 drops) | Catalyst |

| Sodium Bicarbonate (Sat. aq. soln.) | 144-55-8 | 84.01 | As needed | For neutralization |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | Extraction solvent |

| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | As needed | Drying agent |

| Toluene | 108-88-3 | 92.14 | 20 mL | Solvent for cyclization (optional) |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Short-path distillation apparatus (for purification)

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Caption: Experimental workflow from start to finish.

Part A: Thermal Cyclization to Ethyl 2-oxopyrrolidine-3-carboxylate

-

Setup: Place Diethyl L-glutamate hydrochloride (2.40 g, 10.0 mmol) into a 50 mL round-bottom flask equipped with a magnetic stir bar. Note: While some procedures heat the hydrochloride salt directly, adding a solvent like toluene can aid in heat transfer and create a more controlled reaction.

-

Reaction: Heat the flask in a heating mantle or oil bath to 160-180 °C. The solid will melt and begin to bubble as ethanol and HCl gas are evolved. Maintain this temperature for 2-3 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

-

Completion: Once the reaction is complete (as judged by TLC or cessation of gas evolution), remove the flask from the heat and allow it to cool to room temperature. The crude product will be a viscous, brownish oil, which is primarily Ethyl 2-oxopyrrolidine-3-carboxylate.

Part B: Transesterification to this compound

-

Setup: To the flask containing the crude ethyl ester, add anhydrous methanol (50 mL). Stir until the oil is fully dissolved.

-

Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the solution. Equip the flask with a reflux condenser.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The progress of the transesterification can be monitored by GC-MS or ¹H NMR by observing the disappearance of the ethyl ester signals and the appearance of the methyl ester signals.

-

Cooling and Neutralization: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral (pH ~7-8). Caution: CO₂ evolution will cause foaming.

-

Concentration: Remove the bulk of the methanol using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization

-

Purification: The crude this compound can be purified by vacuum distillation. The product is a colorless to pale yellow oil.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃): Expect signals for the methyl ester singlet (~3.8 ppm), the methine proton at the 3-position (~4.2 ppm), and the methylene protons of the pyrrolidinone ring (~2.2-2.6 ppm).

-

IR (neat): Expect strong carbonyl stretches for the lactam (~1690 cm⁻¹) and the ester (~1740 cm⁻¹), and an N-H stretch (~3200-3400 cm⁻¹).

-

Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 144.06.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Step 1 | Incomplete reaction; temperature too low. | Ensure the reaction temperature reaches at least 160 °C. Increase reaction time and monitor by TLC. |

| Decomposition at high temperature. | Do not exceed 190 °C. Consider using a high-boiling, inert solvent like toluene for better temperature control. | |

| Incomplete Transesterification | Insufficient reaction time or catalyst. | Increase reflux time to 8-10 hours. Add one additional drop of H₂SO₄. |

| Water present in methanol. | Use anhydrous methanol to push the equilibrium towards the product. | |

| Product is Dark/Charred | Cyclization temperature was too high or heating was uneven. | Use an oil bath for uniform heating. Reduce the temperature slightly to 150-160 °C and increase the reaction time. |

| Difficult Emulsion during Work-up | Salts formed during neutralization. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |

Conclusion

This application note provides a reliable and well-documented procedure for the synthesis of this compound from Diethyl L-glutamate hydrochloride. By understanding the underlying chemical principles of intramolecular amidation and acid-catalyzed transesterification, researchers can effectively produce this valuable chiral intermediate. The detailed protocol and troubleshooting guide serve as a comprehensive resource for achieving high yield and purity, facilitating its application in pharmaceutical and chemical research.

References

- Google Patents. (n.d.). Synthetic method of Boc-L-Pyroglutamic acid methyl ester. CN106336371A.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-L-Pyroglutamic Acid Methyl Ester: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]

-

Liu, J., et al. (2008). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Beijing Da Xue Xue Bao Yi Xue Ban, 40(4), 443-5. PMID: 18677396. Retrieved from [Link]

-

Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives. Org. Synth. 2021, 98, 235-251. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). Diethyl L-glutamate Hydrochloride. Retrieved from [Link]

-

Faid, Z., et al. (2012). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 17(5), 5831-5843. [Link]

-

Rigo, B., Couturier, D., & Kolocouris, N. (1986). Studies on pyrrolidinones. Michael reaction of glutamic acid and diethylglutamate. Journal of Heterocyclic Chemistry, 23(6), 1769-1771. Retrieved from [Link]

-

Gedi, S., & Török, B. (2010). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Catalysis Letters, 134, 328-333. Retrieved from [Link]

-

Liu, D., et al. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 478-485. [Link]

-

Valliere-Douglass, J. F., et al. (2008). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 283(44), 30098-30105. [Link]

-

Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]

-

Creative Biolabs. (n.d.). N-Terminal Cyclization Analysis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl L-pyroglutamate | 4931-66-2 [chemicalbook.com]

- 3. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. DIETHYL GLUTAMATE synthesis - chemicalbook [chemicalbook.com]

- 9. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. sfdchem.com [sfdchem.com]

Application Notes & Protocols: Enantioselective Synthesis of Methyl 2-oxopyrrolidine-3-carboxylate

Abstract